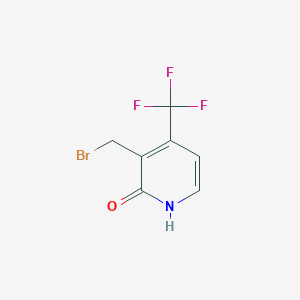

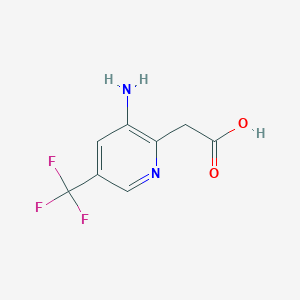

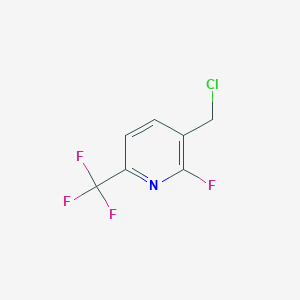

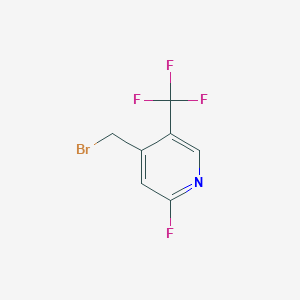

4-Chloro-2-fluoro-3-(trifluoromethyl)pyridine

Übersicht

Beschreibung

4-Chloro-2-fluoro-3-(trifluoromethyl)pyridine is a reactant used in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives have been extensively studied . They are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis

The molecular structure of 4-Chloro-2-fluoro-3-(trifluoromethyl)pyridine is characterized by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The vibrational spectral analysis of 2-chloro-4-(trifluoromethyl)pyridine were carried out by Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) .Chemical Reactions Analysis

4-Chloro-2-fluoro-3-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis

The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .Wissenschaftliche Forschungsanwendungen

Metallation of π-Deficient Heteroaromatic Compounds

One of the significant applications of 4-Chloro-2-fluoro-3-(trifluoromethyl)pyridine is in the metallation of π-deficient heterocyclic compounds. A study by Marsais and Quéguiner (1983) focused on the regioselective metallation of 3-fluoropyridine, which can lead to the synthesis of 2,3- or 3,4-disubstituted pyridines. This process is vital for modifying the electronic properties of pyridines for various chemical syntheses (Marsais & Quéguiner, 1983).

Pharmacophore Design for Kinase Inhibitors

In pharmacological research, synthetic compounds with specific scaffolds, such as the tri- and tetra-substituted imidazole scaffold, have been recognized for their selectivity as inhibitors of p38 mitogen-activated protein (MAP) kinase. This enzyme plays a crucial role in inflammatory processes. The review by Scior et al. (2011) discusses the design, synthesis, and activity of these compounds, highlighting the importance of pyridine derivatives in developing selective kinase inhibitors (Scior et al., 2011).

Environmental Degradation of Polyfluoroalkyl Chemicals

The environmental impact and degradation of polyfluoroalkyl chemicals, which include derivatives of 4-Chloro-2-fluoro-3-(trifluoromethyl)pyridine, have been reviewed by Liu and Avendaño (2013). This study presents an in-depth analysis of biodegradation processes involving microbial cultures, soil, and sediment, crucial for understanding the fate of these chemicals in the environment (Liu & Avendaño, 2013).

Aqueous Fluoroalkylation Reactions

Fluoroalkylation reactions in aqueous media represent an essential area of green chemistry, aiming for the environmentally benign incorporation of fluorinated groups into target molecules. The review by Song et al. (2018) highlights the progress in aqueous fluoroalkylation, including various methodologies such as trifluoromethylation and difluoromethylation, which are relevant to the synthesis of fluorinated organic compounds (Song et al., 2018).

Analysis of Emerging Fluoroalkylether Substances

The presence of fluoroalkylether compounds in the environment has been reviewed by Munoz et al. (2019), focusing on their detection, environmental fate, and effects. This review discusses analytical methods and the potential risks associated with these substances, shedding light on the environmental impact of fluoroalkyl and perfluoroalkyl chemicals (Munoz et al., 2019).

Safety And Hazards

4-Chloro-2-fluoro-3-(trifluoromethyl)pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Zukünftige Richtungen

The development of organic compounds containing fluorine has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future .

Eigenschaften

IUPAC Name |

4-chloro-2-fluoro-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF4N/c7-3-1-2-12-5(8)4(3)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQHPNDEMODJMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901254297 | |

| Record name | 4-Chloro-2-fluoro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901254297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-fluoro-3-(trifluoromethyl)pyridine | |

CAS RN |

1227574-74-4 | |

| Record name | 4-Chloro-2-fluoro-3-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227574-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-fluoro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901254297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.